molecular formula C13H10N4 B1504089 6-(Pyridin-4-yl)quinazolin-2-amine CAS No. 1008505-37-0

6-(Pyridin-4-yl)quinazolin-2-amine

Cat. No. B1504089
CAS RN: 1008505-37-0
M. Wt: 222.24 g/mol
InChI Key: XDULIFZWNIEGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the construction of the quinazoline and imidazo[1,2-a]pyridine moieties. Researchers have employed various synthetic routes, including bioisosterism and scaffold-hopping strategies guided by FLF-13, an Aurora kinase inhibitor . Detailed characterization using techniques such as ¹H NMR , ¹³C NMR , and HRMS has confirmed the structure of the synthesized compound .

properties

CAS RN

1008505-37-0

Product Name

6-(Pyridin-4-yl)quinazolin-2-amine

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

6-pyridin-4-ylquinazolin-2-amine

InChI

InChI=1S/C13H10N4/c14-13-16-8-11-7-10(1-2-12(11)17-13)9-3-5-15-6-4-9/h1-8H,(H2,14,16,17)

InChI Key

XDULIFZWNIEGCE-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=NC=C2C=C1C3=CC=NC=C3)N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.